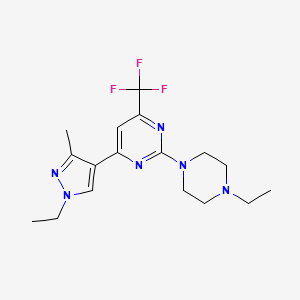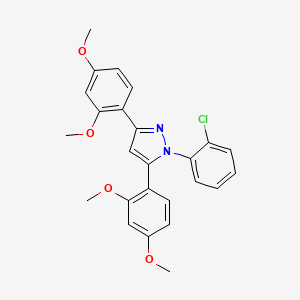![molecular formula C14H8Cl2F3N3 B10917925 6-(3,4-dichlorophenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10917925.png)
6-(3,4-dichlorophenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dichlorophenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that features a pyrazolo[3,4-b]pyridine core This compound is notable for its unique structural properties, which include the presence of dichlorophenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dichlorophenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-b]pyridine ring system.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound as the starting material.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the dichlorophenyl group to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-(3,4-Dichlorophenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-(3,4-dichlorophenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(3,4-dichlorophenyl)-2-(trifluoromethyl)pyridine
- 3,6-Dichloro-4-(trifluoromethyl)pyridazine
Uniqueness
Compared to similar compounds, 6-(3,4-dichlorophenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific structural features, such as the pyrazolo[3,4-b]pyridine core and the combination of dichlorophenyl and trifluoromethyl groups
Properties
Molecular Formula |
C14H8Cl2F3N3 |
|---|---|
Molecular Weight |
346.1 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)-1-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C14H8Cl2F3N3/c1-22-13-8(6-20-22)9(14(17,18)19)5-12(21-13)7-2-3-10(15)11(16)4-7/h2-6H,1H3 |
InChI Key |
SCVWPAWYEZIHBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopropyl-N-(cyclopropylmethyl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917850.png)
![3-Bromo-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10917858.png)
![9-Ethoxyisochromeno[4,3-b]chromene-5,7-dione](/img/structure/B10917863.png)
![methyl 3-cyclopropyl-1,6-bis(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10917878.png)

![Methyl 7-cyclopropyl-1-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10917881.png)
![5-(3-nitrophenyl)-N-{1-[4-(propan-2-yl)phenyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10917887.png)
![Methyl 7-cyclopropyl-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10917890.png)

![5-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10917899.png)
![5-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10917910.png)
![1-benzyl-N-(5-chloro-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917918.png)
![N-(diphenylmethyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917924.png)
![N-(3-ethylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917927.png)
